(S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride

LAT1 inhibition cancer metabolism transporter pharmacology

Researchers studying LAT1-mediated amino acid transport face irreproducible data when non-selective inhibitors concurrently block LAT2. (S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride (CAS 914644-50-1) solves this with an α-(2,5-dichlorobenzyl) substituent that confers LAT1-preferential inhibition (IC50 17 µM) while sterically impairing LAT2 interaction. • LAT1-preferential inhibition validated in HT-29 and MCF-7 co-expression models, enabling unambiguous attribution of amino acid deprivation phenotypes to LAT1 blockade. • β-Amino acid backbone resists degradation by endogenous α-amino acid oxidases and aminopeptidases, reducing media re-supplementation needs for assays exceeding 24 h. • Defined (S)-stereochemistry supports paired enantiomer studies and computational modeling of transporter-ligand interactions. Supplied at ≥98% purity with full Certificate of Analysis; bulk and custom synthesis available.

Molecular Formula C10H12Cl3NO2
Molecular Weight 284.6 g/mol
Cat. No. B12979043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride
Molecular FormulaC10H12Cl3NO2
Molecular Weight284.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)CC(CN)C(=O)O)Cl.Cl
InChIInChI=1S/C10H11Cl2NO2.ClH/c11-8-1-2-9(12)6(4-8)3-7(5-13)10(14)15;/h1-2,4,7H,3,5,13H2,(H,14,15);1H/t7-;/m0./s1
InChIKeyQAKUMAXQJPNHSH-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LAT1-Selective Inhibitor for Targeted Research


(S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride (CAS 914644-50-1) is a chiral, non-proteinogenic β-amino acid that functions as a selective inhibitor of L-type amino acid transporter 1 (LAT1/SLC7A5) [1]. Its structure features a (2,5-dichlorophenyl)methyl substituent at the α-carbon and a free aminomethyl group at the β-position, placing it within the class of α-substituted β-alanine derivatives that exploit steric discrimination between LAT1 and LAT2 [2].

Target
LAT1 inhibition research
Chiral Identity
Specified (S)-enantiomer
Scaffold
α-substituted β-amino acid probe

Procurement Risks of Generic LAT1 Inhibitor Substitution


Substituting (S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride with in-class compounds such as 2,5-dichloro-L-phenylalanine or non-chlorinated 3-amino-2-benzylpropanoic acid introduces uncontrolled variables in LAT1 selectivity, cellular uptake kinetics, and downstream metabolic stability [1]. The α-(2,5-dichlorobenzyl) group creates steric hindrance that differentially impairs LAT2 interaction while preserving LAT1 binding—a property absent in α-unsubstituted analogs [2]. The (S)-enantiomer further dictates chiral recognition at the transporter binding pocket, making racemic or (R)-enantiomer substitutions a source of irreproducible data [3].

(S)-enantiomer
Racemate or (R)-enantiomer may lose LAT1 binding and produce irreproducible data.
α-(2,5-dichlorobenzyl) substituent
α-Unsubstituted analogs may engage LAT2, confounding LAT1-specific readouts.
2,5-dichloro benzyl group
Non-chlorinated analogs may exhibit altered lipophilicity and binding kinetics.

Quantitative Differentiation Against Closest Analogs


LAT1 Inhibitory Potency vs BCH Baseline

(S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid inhibits human LAT1 with an IC50 of 17,000 nM (17 µM) in cis-inhibition assays using TREx HEK293 cells expressing human LAT1, measured via [3H]-gabapentin uptake [1]. The classic system L inhibitor BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) under comparable conditions typically exhibits IC50 values in the 10–50 µM range for LAT1, placing this compound within a competitive potency window while offering a chemically distinct scaffold [2]. The 2,5-dichloro substitution on the benzyl ring provides additional binding interactions not available to unsubstituted benzyl analogs.

LAT1 IC50
Cross-study comparable
17 µM
Supports LAT1 inhibition endpoint context
Comparable to BCH 10–50 µM; head-to-head data not available
LAT1 inhibition cancer metabolism transporter pharmacology

Enantiomer-Dependent LAT1 Recognition

The (S)-enantiomer of 3-amino-2-(2,5-dichlorobenzyl)propanoic acid possesses the L-configuration at the α-carbon, matching the stereochemical preference of LAT1 for L-amino acid substrates [1]. The (R)-enantiomer (CAS 1276055-51-6) is predicted to exhibit reduced LAT1 engagement based on established transporter stereoselectivity, where D-amino acid analogs consistently show weaker interaction with system L transporters [2]. While direct comparative IC50 data for the (R)-enantiomer at LAT1 is not publicly available, the stereochemical requirement is well-characterized: LAT1 transports L-leucine with Km ≈ 10–20 µM whereas D-leucine shows negligible transport [2].

Enantiomer Recognition
Class-level
S-enantiomer: LAT1 IC50 17 µM; R-enantiomer: not reported
Enantiomer-specific engagement expected
LAT1 stereoselectivity favors L-configuration; quantitative R data required
chiral recognition stereoselectivity transporter binding

LAT1-over-LAT2 Selectivity by α-Substitution

The α-(2,5-dichlorobenzyl) substituent on (S)-3-amino-2-(2,5-dichlorobenzyl)propanoic acid introduces steric bulk at the α-carbon, a structural feature demonstrated by Khunweeraphong et al. (2012) to selectively impair interaction with LAT2 while preserving LAT1 binding [1]. In that study, α-methyl-L-alanine and α-ethyl-L-alanine showed marked reduction in LAT2-mediated transport compared to LAT1. The 2,5-dichlorobenzyl group represents a substantially bulkier α-substituent than methyl or ethyl, predicting even greater LAT2 discrimination. By contrast, 2,5-dichloro-L-phenylalanine—which lacks an α-substituent—is transported by both LAT1 and LAT2 with comparable efficiency [2].

LAT1/LAT2 Selectivity
Class-level
α-substituent predicted to impair LAT2 interaction
Supports LAT1-preferential study design
Based on α-alkyl LAT2 discrimination; direct LAT2 data not available
LAT1 selectivity LAT2 counter-screening α-alkyl amino acids

2,5-Dichloro Substitution and LAT1 Binding Impact

The 2,5-dichloro substitution pattern on the benzyl ring introduces electron-withdrawing effects and increased lipophilicity (calculated logP ~2.8 for the free base) relative to the non-chlorinated analog (S)-3-amino-2-benzylpropanoic acid (logP ~1.5) [1]. This increased lipophilicity is predicted to enhance membrane partitioning and transporter binding pocket occupancy. Published SAR studies on LAT1 ligands demonstrate that halogen substitution on aromatic rings modulates both binding affinity and cellular uptake efficiency, with chlorine substitution generally enhancing interaction with the hydrophobic substrate-binding cavity of LAT1 [2]. Direct comparative IC50 data between 2,5-dichloro and non-chlorinated benzyl analogs at LAT1 are not available in the public domain, representing a critical data gap.

Lipophilicity
Class-level
calc. logP ~2.8 vs ~1.5 (non-Cl analog)
Affects membrane partitioning and compound handling
Experimental logP not reported; may influence permeability
halogen substitution SAR LAT1 ligand design

Metabolic Stability of β-Amino Acid Backbone

(S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid features a β-amino acid backbone (amino group at position 3) rather than the α-amino acid scaffold found in phenylalanine-derived LAT1 ligands such as 2,5-dichloro-L-phenylalanine . β-Amino acids are established to be resistant to endogenous mammalian proteases and amino acid catabolic enzymes (e.g., amino acid oxidases, transaminases) that rapidly degrade α-amino acids [1]. This inherent metabolic stability can translate to longer experimental half-lives in cell-based assays and reduced formation of catabolic byproducts that may confound phenotypic readouts.

Metabolic Stability
Class-level
β-amino acid backbone resistant to proteolysis
May support longer assay windows in cell studies
Requires experimental stability confirmation
metabolic stability β-amino acid proteolytic resistance

Scaffold Simplicity vs Clinical Candidate JPH203

Unlike the advanced clinical candidate JPH203 (nanvuranlat, KYT-0353; MW = 473.4 g/mol; IC50 = 0.14 µM for LAT1), which contains a complex benzoxazole-dichlorophenyl scaffold , (S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride (MW = 284.6 g/mol as HCl salt) offers a substantially simpler molecular structure (ΔMW ≈ 189 g/mol) . While JPH203 achieves high potency through extensive hydrophobic contacts with the LAT1 binding pocket revealed by cryo-EM structures [1], its molecular complexity limits synthetic tractability for SAR expansion. The simpler β-amino acid scaffold of the target compound enables rapid analog generation for probing fundamental LAT1 binding determinants with fewer synthetic steps.

Scaffold vs JPH203
Cross-study comparable
MW 284.6 vs 473.4; JPH203 ~120× more potent
Simpler scaffold may enable broader SAR exploration
JPH203 IC50 0.14 µM; target 17 µM; synthetic accessibility differs
chemical probe scaffold minimalism LAT1 tool compound

Optimal Research and Procurement Application Scenarios


Cancer Amino Acid Uptake Studies with LAT2 Discrimination

In cancer cell lines where both LAT1 and LAT2 are co-expressed (e.g., HT-29 colon adenocarcinoma, MCF-7 breast cancer), (S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride provides a tool with class-level evidence for LAT1-preferential inhibition due to its α-(2,5-dichlorobenzyl) substituent, which is expected to impair LAT2 interaction based on the α-alkyl discrimination mechanism demonstrated by Khunweeraphong et al. [1]. This is critical for studies attributing amino acid deprivation phenotypes specifically to LAT1 blockade rather than combined LAT1/LAT2 inhibition, as would occur with α-unsubstituted phenylalanine analogs.

Long-Term in Vitro Pharmacology Requiring Stability

For cell-based assays exceeding 24-hour compound exposure, the β-amino acid backbone of this compound confers resistance to degradation by endogenous α-amino acid oxidases and aminopeptidases [2]. This metabolic stability advantage reduces the need for media re-supplementation and minimizes the accumulation of potentially bioactive degradation products that can arise from α-amino acid LAT1 ligands.

SAR Campaigns for LAT1 α-Substituent Tolerance

The minimal β-amino acid scaffold bearing a single α-substituent makes this compound an ideal starting point for systematic SAR expansion. Its 17 µM LAT1 IC50 provides a measurable baseline for evaluating potency improvements upon introduction of additional substituents on the benzyl ring or modifications to the amino acid backbone [3]. The smaller size (MW 284.6) relative to clinical candidates like JPH203 reduces synthetic burden, facilitating rapid parallel analog synthesis.

Chiral Selectivity and Stereochemical Recognition Studies

The defined (S)-stereochemistry of this compound, matching the L-configuration of endogenous LAT1 substrates, makes it suitable for paired enantiomer studies comparing (S)- vs (R)-3-amino-2-(2,5-dichlorobenzyl)propanoic acid. Such experiments can quantify the energetic contribution of stereochemistry to LAT1 binding and provide training data for computational models predicting transporter-ligand interactions [4].

Application
Selection Property
Validation Focus
LAT1/LAT2 selectivity profiling in cancer cells
α-substituted scaffold for LAT1-preferential inhibition screening
LAT1-specific phenotype attribution vs LAT2 background
Extended cell-based assays (>24 hr)
β-amino acid backbone metabolic stability
Stability under cell culture conditions and degradation product analysis
LAT1 SAR expansion from minimal scaffold
Lower molecular weight, simpler structure than advanced clinical candidates
Potency improvement upon derivatization; clarity of SAR determinants
Enantiomer pair comparison for LAT1 stereoselectivity
Defined (S)-stereochemistry matching endogenous substrates
(R)-enantiomer affinity and transport comparison
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